CID 71354735
Description
CID 71354735 is a compound registered in the PubChem database, a critical resource for chemical and pharmacological research. This absence underscores the need for caution when interpreting comparisons; the following analysis relies on analogous methodologies and related compounds documented in the literature. For example, studies on structurally similar betulin-derived inhibitors (e.g., betulin, CID 72326) and oscillatoxin derivatives (e.g., oscillatoxin D, CID 101283546) illustrate standard approaches for comparative analysis .
Properties
CAS No. |
12402-19-6 |
|---|---|
Molecular Formula |
PbPd3 |
Molecular Weight |
526 g/mol |
InChI |
InChI=1S/Pb.3Pd |
InChI Key |
AYASVAILDHFGFZ-UHFFFAOYSA-N |
Canonical SMILES |
[Pd].[Pd].[Pd].[Pb] |
Origin of Product |
United States |
Preparation Methods
The synthesis of CID 71354735 involves specific synthetic routes and reaction conditions. One common method includes the use of 5-bromoindole as an initial raw material, followed by a series of reactions such as Friedel-Craft reaction, amidation, reduction, and tert-butyloxycarbonyl protection to obtain the target product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.
Chemical Reactions Analysis
CID 71354735 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the functional groups present in the compound .
Scientific Research Applications
CID 71354735 has a wide range of scientific research applications In chemistry, it is used as a reagent for studying reaction mechanisms and developing new synthetic methodologies In biology, it is employed in the investigation of cellular processes and molecular interactionsAdditionally, in industry, it is utilized in the production of specialized materials and chemicals .
Mechanism of Action
The mechanism of action of CID 71354735 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to various biological outcomes, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Comparative Framework for CID 71354735
Given the lack of direct data, comparisons must be inferred from established protocols for structurally or functionally analogous compounds. Key criteria include:
Structural Similarity
- 2D/3D Overlays : As demonstrated in studies of bile acid derivatives (e.g., taurocholic acid, CID 6675) and betulin-derived inhibitors, structural overlays highlight shared pharmacophores or steric hindrance differences .
- Functional Group Analysis : Similarity in reactive groups (e.g., carboxylates, hydroxyls) can predict binding affinity or metabolic stability. For instance, 3-O-caffeoyl betulin (CID 10153267) exhibits enhanced inhibitory activity over betulin (CID 72326) due to its caffeoyl moiety .
Hypothetical Comparison Table
| Compound | CID | Molecular Weight | Key Functional Groups | Biological Activity | Toxicity |
|---|---|---|---|---|---|
| This compound* | 71354735 | ~400–500 (estimated) | Unknown | Hypothesized enzyme inhibition | Uncharacterized |
| Betulin | 72326 | 442.7 | Hydroxyl, alkene | Antiviral, anti-inflammatory | Low |
| 3-O-Caffeoyl Betulin | 10153267 | 586.8 | Caffeoyl ester, hydroxyl | Enhanced cytotoxicity | Moderate |
| Oscillatoxin D | 101283546 | 732.9 | Macrocyclic lactone, ether | Cytotoxic (marine toxin) | High |
Note: Data for this compound are speculative due to absent experimental evidence.
Research Findings from Analogous Studies
Structural Modifications and Activity
- Betulin derivatives (CIDs 72326, 10153267) show that esterification of hydroxyl groups amplifies bioactivity, suggesting this compound’s properties could be modulated via similar synthetic strategies .
- Oscillatoxin D (CID 101283546) and its methylated analog (CID 185389) demonstrate that minor structural changes (e.g., methylation) significantly alter toxicity profiles, a critical consideration for this compound’s safety evaluation .
Analytical Techniques for Comparison
- LC-ESI-MS: Used to differentiate isomers like ginsenosides, this method could resolve structural ambiguities in this compound if coupled with in-source CID fragmentation .
- Collision Cross Section (CCS): CCS values, as applied in non-targeted metabolomics, provide orthogonal data for compound identification and similarity assessment .
Limitations and Recommendations
- Data Gaps : The absence of this compound in the provided evidence precludes definitive conclusions. Future studies should prioritize its synthesis and characterization.
- Methodological Rigor : Follow guidelines for compound documentation (e.g., IUPAC naming, spectral data submission) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
